(2,2-Difluorospiro[2.3]hexan-1-yl)methanol
Description
(2,2-Difluorospiro[2.3]hexan-1-yl)methanol is a spirocyclic compound characterized by a fused cyclopropane-cyclopentane system with two fluorine atoms at the C2 position and a hydroxymethyl group (-CH2OH) at C1. The spiro architecture imparts rigidity, while the fluorine atoms enhance electronegativity and influence electronic distribution.
Properties
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5(4-10)6(7)2-1-3-6/h5,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGCZBLOXHMPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166779-81-1 | |
| Record name | {2,2-difluorospiro[2.3]hexan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.3]hexan-1-yl)methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorospiro[2.3]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(2,2-Difluorospiro[2.3]hexan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.3]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomerism and Substitution Patterns
1,1-Difluorospiro[2.3]hexan-5-ol
- Structure: Fluorines at C1 and hydroxyl at C5 (vs. C2 fluorines and C1 methanol in the target compound).
- Impact: Altered dipole moments and hydrogen-bonding capacity due to positional isomerism. The hydroxyl group at C5 reduces steric hindrance near the cyclopropane ring compared to the C1 methanol group.
5,5-Difluorospiro[2.3]hexane-1-carboxylic Acid
- Structure : Carboxylic acid substituent at C1 and fluorines at C5.
- Impact : Increased acidity (pKa ~4-5 for -COOH vs. ~15-16 for -CH2OH) enhances reactivity in salt formation or nucleophilic reactions.
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol
- Structure: Bicyclo[3.1.0]hexane core with fluorines at C6 and methanol at C3.
Electronic and Steric Effects
- Fluorine Positioning: 2,2-Difluoro (target compound): Electron-withdrawing effect stabilizes adjacent carbons, reducing nucleophilic attack susceptibility.
- Substituent Electronic Contributions: Methanol (-CH2OH): Moderate hydrogen-bond donor capacity. Amine (-NH2, ): Basic character (pKa ~9-10) enables protonation under physiological conditions.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| (2,2-Difluorospiro[2.3]hexan-1-yl)methanol | C7H10F2O | 148.15 | ~1.2 | C1: -CH2OH; C2: -F2 |
| 1,1-Difluorospiro[2.3]hexan-5-ol | C6H8F2O | 134.12 | ~0.8 | C1: -F2; C5: -OH |
| (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol | C7H10F2O | 148.15 | ~1.0 | C3: -CH2OH; C6: -F2 |
| (2-(1,1-Difluoroethyl)phenyl)methanol | C9H10F2O | 188.17 | ~2.5 | Aromatic -CH2OH; C2: -CF2CH3 |
Key Research Findings
Solubility Trends: Spiro compounds with polar groups (e.g., -COOH, -OH) exhibit higher aqueous solubility than nonpolar analogs. The target compound’s logP (~1.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
Thermal Stability: Spiro systems with fluorines show higher thermal stability (decomposition >200°C) than non-fluorinated analogs, attributed to strong C-F bonds.
Reactivity : The 2,2-difluoro configuration in the target compound reduces electrophilicity at C1, mitigating unwanted side reactions in nucleophilic environments.
Biological Activity
Overview
(2,2-Difluorospiro[2.3]hexan-1-yl)methanol is a fluorinated spirocyclic compound with the molecular formula and a molecular weight of 148.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The presence of fluorine atoms enhances its binding affinity to various biological targets, making it a valuable candidate for drug discovery and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The spirocyclic structure contributes to the compound's stability and bioavailability, while the fluorine substituents increase hydrophobic interactions with target proteins or enzymes. This compound has been studied for its potential to modulate enzyme activity and influence cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HepG2 liver cancer cells, with an IC50 value of 36 μM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Case Study 2: Anti-inflammatory Effects
In another study, this compound was evaluated for its anti-inflammatory properties in a murine model. The compound significantly reduced levels of TNF-alpha and IL-6 in serum after administration, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on optimizing the synthesis of this compound using diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. This method enhances yield and purity, making it suitable for further biological evaluations.
Table 2: Synthesis Conditions
| Reagent | Condition | Outcome |
|---|---|---|
| DAST | Inert atmosphere, low temperature | High yield of product |
| Diethylamine | Reaction with spirocyclic precursor | Formation of difluorinated product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
